3-Hepten-2-one

Flavor Chemistry Sensory Science Food Science

Specifically procure (E)-3-hepten-2-one (CAS 5609-09-6) for its unique α,β-unsaturated enone reactivity—unavailable from saturated ketone analogs. With a ppb-level detection threshold (56 ppb), it imparts creamy, blue cheese depth to dairy flavors at trace levels. Essential for enantioselective aza-Michael nucleoside analogue synthesis and Cu-catalyzed asymmetric conjugate addition methodology. Approved analytical reference standard for GC-MS metabolomics and food aroma research. Verify (E)-stereoisomer to avoid Z-isomer batch variability.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 5609-09-6
Cat. No. B8006655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hepten-2-one
CAS5609-09-6
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)C
InChIInChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyJHHZQADGLDKIPM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
slightly soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

3-Hepten-2-one (CAS 5609-09-6): Technical Baseline and Procurement Specifications for the α,β-Unsaturated Ketone


3-Hepten-2-one (CAS 5609-09-6), systematically named (3E)-hept-3-en-2-one, is an α,β-unsaturated aliphatic methyl ketone belonging to the enone class [1]. It is characterized by a seven-carbon backbone featuring a conjugated double bond (C3–C4) adjacent to a ketone carbonyl group at the C2 position [1]. The compound exists as two geometric isomers; the (E)- or trans- isomer (CAS 5609-09-6) is the more commonly referenced and commercially available stereoisomer, while the (Z)- or cis- isomer (CAS 17302-13-5) is less documented [1]. The molecular formula is C₇H₁₂O with a molecular weight of 112.17 g/mol [1]. Physicochemical properties derived from authoritative databases indicate a boiling point of approximately 156–158 °C (at 760 mmHg), a flash point near 49–52 °C, a vapor pressure of 2.7±0.3 mmHg at 25 °C, an estimated water solubility of approximately 3087 mg/L at 25 °C, and a logP indicative of moderate lipophilicity [1][2].

Why Generic Substitution of 3-Hepten-2-one (CAS 5609-09-6) with In-Class Ketones Fails: Key Differentiators


Substituting 3-hepten-2-one with other aliphatic ketones (e.g., saturated 2-heptanone, or isomeric 5-hepten-2-one) or even with other enones (e.g., 3-hexen-2-one, 3-octen-2-one) is not scientifically valid without quantitative justification. The α,β-unsaturated enone system confers distinct electronic properties and reactivity profiles (e.g., susceptibility to 1,4-conjugate addition versus 1,2-addition) that are absent in saturated analogs [1]. Furthermore, organoleptic differentiation is extreme: 3-hepten-2-one exhibits a detection threshold in the parts-per-billion range, which is orders of magnitude more potent than structurally similar saturated methyl ketones . Finally, stereochemistry is a critical procurement consideration; the (E)-isomer (CAS 5609-09-6) is the primary commercially relevant form, and the (Z)-isomer is rarely specified, which can lead to significant batch-to-batch variability in applications reliant on precise stereoelectronic or olfactory effects [1]. The following evidence quantifies these non-interchangeable characteristics.

Product-Specific Quantitative Evidence Guide for 3-Hepten-2-one (CAS 5609-09-6): Direct Comparator Data


3-Hepten-2-one vs. Heptan-2-one: Flavor Detection Threshold Quantification

The olfactory potency of 3-hepten-2-one is dramatically higher than its saturated counterpart, heptan-2-one. This is quantified by the odor detection threshold. 3-Hepten-2-one exhibits a detection threshold of 56 parts per billion (ppb) (0.000056 mg/L) . In contrast, heptan-2-one has a reported flavor threshold of 140 mg/L [1].

Flavor Chemistry Sensory Science Food Science

3-Hepten-2-one Reactivity: Conjugate Addition vs. 1,2-Addition Selectivity

As an α,β-unsaturated ketone, 3-hepten-2-one is an established substrate for 1,4-conjugate addition (Michael addition) reactions, which are impossible with saturated ketones. This reactivity is explicitly demonstrated in the copper-catalyzed asymmetric conjugate addition of organometallic reagents (e.g., MeMgBr, ZnEt₂, AlR₃) to hept-3-en-2-one in the presence of chiral thiourethane ligands [1]. Furthermore, 3-hepten-2-one is employed in organocatalytic enantioselective aza-Michael additions of purine bases to synthesize enantioenriched non-natural nucleoside analogues . Saturated ketones like heptan-2-one lack the conjugated π-system and therefore cannot undergo this class of synthetically valuable 1,4-additions, restricting their utility to 1,2-additions only [1].

Synthetic Organic Chemistry Enantioselective Catalysis Medicinal Chemistry

Stereoisomeric Differentiation: (E)-3-Hepten-2-one (CAS 5609-09-6) vs. (Z)-3-Hepten-2-one

Procurement of the correct geometric isomer is critical. The (E)-isomer (trans-) corresponds to CAS 5609-09-6 and is the widely documented, commercially available standard material used in FEMA GRAS (Flavor and Extract Manufacturers Association Generally Recognized As Safe) applications [1][2]. The (Z)-isomer (cis-), with CAS 17302-13-5, is significantly less characterized and is not the standard reference material for organoleptic studies . Spectral databases (e.g., NIST, SpectraBase) differentiate these isomers based on distinct GC-MS fragmentation patterns and retention indices, enabling analytical verification of isomeric purity [3].

Analytical Chemistry Stereochemistry Quality Control

Physical Property Comparison: 3-Hepten-2-one vs. 3-Hexen-2-one Boiling Point

For applications requiring specific volatility windows, the physical properties of 3-hepten-2-one differ measurably from shorter-chain enones. 3-Hepten-2-one has a reported boiling point of 156–158 °C (at 760 mmHg) . In comparison, the shorter-chain homolog, 3-hexen-2-one (C₆H₁₀O), exhibits a boiling point of 140.0±0.0 °C at 760 mmHg .

Physical Chemistry Process Engineering Volatility

Best Research and Industrial Application Scenarios for 3-Hepten-2-one (CAS 5609-09-6) Based on Quantitative Evidence


High-Impact Dairy and Savory Flavor Formulation

Leveraging its exceptionally low detection threshold (56 ppb) and characteristic creamy, blue cheese, and dairy aroma profile, (E)-3-hepten-2-one is the compound of choice for imparting depth and richness in processed dairy flavors. Its potency, which is orders of magnitude greater than saturated ketones like heptan-2-one [1], allows for use at extremely low concentrations (ppm to ppb range) in formulations for custards, melted butter, cheeses (Brie, Gorgonzola, blue cheese), and other dairy products to add lingering rich after-notes without overwhelming the primary flavor profile .

Enantioselective Synthesis of Nucleoside Analogues

The conjugated enone system of (E)-3-hepten-2-one serves as a key electrophilic acceptor in enantioselective aza-Michael addition reactions with purine bases. This specific reactivity, documented in organocatalytic systems, enables the synthesis of enantioenriched non-natural nucleoside analogues . This application is inaccessible to saturated ketone analogs, making (E)-3-hepten-2-one a specialized building block for medicinal chemistry and nucleoside analogue development programs.

Copper-Catalyzed Asymmetric Conjugate Addition Method Development

As demonstrated in studies of copper-catalyzed asymmetric conjugate addition of organometallic reagents (MeMgBr, ZnEt₂, AlR₃) using chiral thiourethane ligands, 3-hepten-2-one is a validated substrate for developing and benchmarking new catalytic asymmetric C–C bond-forming methodologies [2]. Its use in this context is predicated on its α,β-unsaturated structure, which is essential for the 1,4-addition mechanism.

Analytical Reference Standard for Volatile Organic Compound (VOC) Profiling

In metabolomics and food chemistry, (E)-3-hepten-2-one is identified as a specific volatile biomarker (e.g., urine-specific metabolite in murine models) and a contributor to the aroma of various foods (roasted hazelnut, red bell pepper) [3]. High-purity material corresponding to CAS 5609-09-6, with well-characterized spectral data (NMR, MS, Kovats Retention Index), is essential as an analytical reference standard for accurate identification and quantification in GC-MS and sensory studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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